Saracatinib Exhibits 5.7-Fold Lower Affinity but 10-Fold Faster Dissociation Kinetics from Fyn Kinase Compared to Dasatinib
Surface plasmon resonance (SPR) single-cycle kinetics analysis directly comparing saracatinib and dasatinib binding to the Fyn kinase domain revealed that dasatinib binds with sub-nanomolar affinity (KD = 8.93 × 10⁻¹¹ M) whereas saracatinib binds with low-nanomolar affinity (KD = 5.10 × 10⁻¹⁰ M) [1]. The affinity difference is largely driven by dissociation kinetics: dasatinib displays slow dissociation (kd ≈ 2.8-3.2 × 10⁻⁴ s⁻¹; residence time ~52-60 min), while saracatinib dissociates more rapidly (kd ≈ 2.8 × 10⁻³ to 1.27 × 10⁻² s⁻¹; residence time ~1-6 min) [1]. This represents a 10-fold faster off-rate for saracatinib and a 5.7-fold lower binding affinity.
| Evidence Dimension | Binding affinity (KD) and dissociation rate (kd) to Fyn kinase domain |
|---|---|
| Target Compound Data | KD = 5.10 × 10⁻¹⁰ M; kd ≈ 2.8 × 10⁻³ to 1.27 × 10⁻² s⁻¹; residence time ~1-6 min |
| Comparator Or Baseline | Dasatinib: KD = 8.93 × 10⁻¹¹ M; kd ≈ 2.8-3.2 × 10⁻⁴ s⁻¹; residence time ~52-60 min |
| Quantified Difference | Saracatinib exhibits 5.7-fold lower binding affinity (higher KD) and approximately 10-fold faster dissociation rate compared to dasatinib |
| Conditions | Surface plasmon resonance (SPR) with recombinant Fyn kinase domain; 1:1 Langmuir binding model; 25°C |
Why This Matters
This kinetic differentiation directly impacts pharmacodynamics—dasatinib's longer residence time may confer sustained target inhibition, while saracatinib's faster dissociation could reduce off-target accumulation and toxicity in applications requiring pulsatile Src inhibition.
- [1] Lee, J.; Kim, M.; et al. Fyn–Saracatinib Complex Structure Reveals an Active State-like Conformation. International Journal of Molecular Sciences 2026, 27(3), 1143. Table 2. View Source
